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Introduction
D-Phenylalaninol is a chiral amino alcohol that serves as a versatile and valuable building block

in the synthesis of pharmaceutical intermediates. Its rigid structure and defined stereochemistry

make it an excellent chiral auxiliary and a key starting material for the synthesis of

enantiomerically pure active pharmaceutical ingredients (APIs). This document provides

detailed application notes and experimental protocols for the use of D-Phenylalaninol in the

synthesis of the FDA-approved drug Solriamfetol and as a chiral auxiliary in asymmetric aldol

reactions, a cornerstone of modern synthetic organic chemistry.

Application 1: Chiral Building Block in the Synthesis
of Solriamfetol
D-Phenylalaninol is a key starting material in the efficient, one-step synthesis of Solriamfetol, a

dopamine and norepinephrine reuptake inhibitor used to treat excessive daytime sleepiness.[1]

[2] This synthesis highlights the utility of D-Phenylalaninol as a chiral precursor that directly

incorporates its stereocenter into the final drug molecule.

Quantitative Data: Synthesis of Solriamfetol
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Reactant 1 Reactant 2 Product Yield (%) Purity (%) Reference

D-

Phenylalanin

ol

Sodium

Cyanate
Solriamfetol 89 >99 [3]

Experimental Protocol: Synthesis of Solriamfetol ((R)-2-
amino-3-phenylpropylcarbamate)
Materials:

D-Phenylalaninol

Sodium cyanate

Hydrochloric acid (concentrated)

Water

Ice bath

Magnetic stirrer and stir bar

Round-bottom flask

Filtration apparatus (Büchner funnel, filter paper)

Drying oven or vacuum desiccator

Procedure:

In a round-bottom flask equipped with a magnetic stirrer, dissolve D-Phenylalaninol (1.0 eq)

in water.

Cool the solution to 0-5 °C using an ice bath.

Slowly add concentrated hydrochloric acid to the solution to adjust the pH to acidic

conditions.
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In a separate container, prepare a solution of sodium cyanate (1.1 eq) in water.

Add the sodium cyanate solution dropwise to the cooled D-Phenylalaninol solution over a

period of 30 minutes, maintaining the temperature below 10 °C.

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2

hours.

The product, Solriamfetol, will precipitate out of the solution as a white solid.

Collect the solid product by vacuum filtration using a Büchner funnel.

Wash the solid with cold water to remove any unreacted starting materials and salts.

Dry the purified Solriamfetol in a vacuum oven or desiccator to a constant weight. The

reported yield for this one-step synthesis is approximately 89%.[3]

Logical Workflow for Solriamfetol Synthesis
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Caption: One-step synthesis of Solriamfetol from D-Phenylalaninol.
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Application 2: Chiral Auxiliary in Asymmetric
Synthesis
D-Phenylalaninol can be readily converted into chiral oxazolidinone auxiliaries, which are

powerful tools for controlling stereochemistry in a variety of carbon-carbon bond-forming

reactions, including asymmetric aldol reactions.[4] These auxiliaries create a chiral environment

that directs the approach of incoming reagents, leading to the formation of a desired

stereoisomer with high diastereoselectivity.

General Principle of Asymmetric Aldol Reaction using a
D-Phenylalaninol-Derived Auxiliary
The N-acyloxazolidinone derived from D-Phenylalaninol can be converted to its Z-enolate,

which then reacts with an aldehyde. The bulky benzyl group at the C4 position of the

oxazolidinone ring sterically hinders one face of the enolate, forcing the aldehyde to approach

from the opposite face. This facial bias, explained by the Zimmerman-Traxler model, leads to a

predictable and highly diastereoselective formation of the syn-aldol product.

Quantitative Data: Representative Asymmetric Aldol
Reaction
The following table presents typical results for an Evans' type asymmetric aldol reaction using a

chiral oxazolidinone auxiliary structurally similar to one derivable from D-Phenylalaninol.
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N-
Acyloxazolidinone

Aldehyde
Product
Diastereomeric
Ratio (syn:anti)

Yield (%)

N-Propionyl-(4R)-4-

benzyl-2-

oxazolidinone

Isobutyraldehyde >99:1 85-95

N-Propionyl-(4R)-4-

benzyl-2-

oxazolidinone

Benzaldehyde 98:2 80-90

N-Propionyl-(4R)-4-

benzyl-2-

oxazolidinone

Acetaldehyde 95:5 75-85

Experimental Protocol: Representative Asymmetric
Aldol Reaction
This protocol describes a general procedure for the asymmetric aldol reaction of an N-

propionyloxazolidinone (derivable from D-Phenylalaninol) with an aldehyde.

Materials:

N-Propionyl-(4R)-4-benzyl-2-oxazolidinone

Dibutylboron triflate (Bu₂BOTf)

Diisopropylethylamine (DIPEA)

Aldehyde (e.g., isobutyraldehyde)

Anhydrous dichloromethane (CH₂Cl₂)

Methanol

30% Hydrogen peroxide
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Saturated aqueous sodium bicarbonate solution

Anhydrous magnesium sulfate

Dry ice/acetone bath

Inert atmosphere (Nitrogen or Argon)

Procedure:

Part A: Asymmetric Aldol Addition

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add N-propionyl-

(4R)-4-benzyl-2-oxazolidinone (1.0 eq) and dissolve it in anhydrous dichloromethane.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add dibutylboron triflate (1.1 eq) to the solution, followed by the dropwise addition of

diisopropylethylamine (1.2 eq).

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour

to ensure complete enolization.

Cool the reaction mixture back down to -78 °C.

Add the aldehyde (1.2 eq) dropwise to the enolate solution.

Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and

stir for an additional 1 hour.

Quench the reaction by adding methanol, followed by a buffer solution of saturated aqueous

sodium bicarbonate and 30% hydrogen peroxide.

Stir the mixture vigorously for 1 hour.

Separate the layers and extract the aqueous layer with dichloromethane (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude aldol adduct by flash column chromatography.

Part B: Cleavage of the Chiral Auxiliary

Dissolve the purified aldol adduct in a suitable solvent (e.g., THF/water or methanol).

For conversion to the carboxylic acid, add lithium hydroxide and hydrogen peroxide.

For conversion to the methyl ester, add sodium methoxide in methanol.

Stir the reaction until the starting material is consumed (monitored by TLC).

Work up the reaction accordingly to isolate the chiral β-hydroxy acid or ester and recover the

chiral auxiliary.

Workflow for Asymmetric Aldol Reaction
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Caption: Workflow for an asymmetric aldol reaction using a D-Phenylalaninol-derived chiral

auxiliary.
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Conclusion
D-Phenylalaninol is a highly valuable chiral intermediate in the pharmaceutical industry. Its

applications range from being a direct precursor in the synthesis of APIs like Solriamfetol to its

use in the formation of powerful chiral auxiliaries for asymmetric synthesis. The detailed

protocols and workflows provided herein offer a practical guide for researchers and scientists in

drug development to effectively utilize D-Phenylalaninol in their synthetic endeavors, ultimately

contributing to the efficient and stereoselective production of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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